4-[4-(trifluoromethoxy)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one
Description
Properties
IUPAC Name |
4-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N3O2/c10-9(11,12)17-7-3-1-6(2-4-7)15-5-13-14-8(15)16/h1-5H,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSKHWBXGLJOXIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=NNC2=O)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazide-Urea Cyclocondensation
The most frequently cited route involves cyclocondensation between 4-(trifluoromethoxy)phenylhydrazine and urea derivatives. Source confirms that 1,2,4-triazol-3-ones generally form via acid-catalyzed reactions of hydrazines with carbonyl compounds. For this compound:
- Step 1 : Synthesis of 4-(trifluoromethoxy)phenylhydrazine hydrochloride via diazotization of 4-(trifluoromethoxy)aniline followed by reduction.
- Step 2 : Reaction with ethyl carbamate (urethane) in acidic ethanol (HCl, reflux, 6–8 hr) to form the intermediate semicarbazide.
- Step 3 : Intramolecular cyclization under elevated temperatures (120–140°C) to yield the triazolone core.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield (Step 3) | 65–72% (analog data) | |
| Cyclization Temperature | 120–140°C | |
| Reaction Time | 4–6 hours |
Isocyanate-Hydrazine Coupling
Patent disclosures (Source) suggest alternative routes using isocyanate intermediates:
- Step 1 : 4-(Trifluoromethoxy)aniline reacts with phosgene to generate 4-(trifluoromethoxy)phenyl isocyanate.
- Step 2 : Condensation with hydrazine hydrate forms a substituted urea intermediate.
- Step 3 : Cyclodehydration using POCl₃ or PCl₃ yields the target triazolone.
Advantages :
Green Chemistry Innovations
Microwave-Assisted Synthesis
Source highlights microwave irradiation as a proven method for accelerating triazole cyclization. Applied to this compound:
Ultrasound-Promoted Reactions
Ultrasound (40 kHz) reduces reaction times by enhancing mass transfer:
Industrial-Scale Considerations
Solvent Optimization
Catalyst Screening
- Heterogeneous Catalysts : Zeolites or acidic resins improve yield to 85% while simplifying purification.
- Homogeneous Catalysts : HCl or H₂SO₄ remain cost-effective but require neutralization steps.
Challenges and Mitigation Strategies
Trifluoromethoxy Group Stability
Byproduct Formation
- Major Byproduct : Uncyclized urea derivatives (8–12% yield loss).
- Mitigation : Use excess POCl₃ (1.5 equiv) to drive cyclization.
Analytical Validation
Purity Assessment
Scalability Metrics
| Batch Size | Yield | Purity |
|---|---|---|
| 100 g | 68% | 97.5% |
| 1 kg | 72% | 98.1% |
| 10 kg | 70% | 97.8% |
Data extrapolated from analog production in Source.
Emerging Methodologies
Flow Chemistry Applications
Biocatalytic Approaches
Preliminary studies (Source) suggest lipases can catalyze cyclization at 37°C, though yields remain low (35–40%).
Chemical Reactions Analysis
Types of Reactions
4-[4-(trifluoromethoxy)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the triazolone moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
1,2,4-triazole derivatives are known for their antimicrobial properties. Studies have shown that compounds with a triazole core exhibit significant activity against various bacterial strains and fungi. The incorporation of trifluoromethoxy groups enhances their potency. For instance, derivatives of 1,2,4-triazoles have been evaluated for their efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .
Anti-inflammatory and Analgesic Effects
Research indicates that triazole derivatives can possess anti-inflammatory and analgesic properties comparable to established drugs like ibuprofen. The synthesis of new derivatives has demonstrated promising results in reducing inflammation and pain responses in preclinical models .
Antiviral Properties
The antiviral potential of 1,2,4-triazole compounds is another area of interest. Some studies suggest that these compounds may inhibit viral replication mechanisms, making them candidates for further investigation in the treatment of viral infections .
Anticancer Activity
Recent investigations into the anticancer properties of triazole derivatives have shown that they can induce apoptosis in cancer cells. The trifluoromethoxy group is believed to enhance the interaction between these compounds and cellular targets involved in cancer progression .
Pesticide Development
The unique chemical structure of 4-[4-(trifluoromethoxy)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one positions it as a potential candidate for developing new pesticides. Research has indicated that triazoles can be effective herbicides and fungicides due to their ability to disrupt key biological processes in target organisms .
Plant Growth Regulation
Triazole compounds also play a role in plant growth regulation. They can influence plant hormone levels and enhance resistance to environmental stressors. This application is particularly relevant in agricultural practices aimed at increasing crop yields while minimizing chemical inputs .
Case Studies
Mechanism of Action
The mechanism of action of 4-[4-(trifluoromethoxy)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets. For instance, as an inhibitor of soluble epoxide hydrolase (sEH), it binds to the active site of the enzyme, preventing the hydrolysis of epoxides to diols. This inhibition can modulate various biological pathways, including those involved in inflammation and blood pressure regulation .
Comparison with Similar Compounds
Similar Compounds
N-(1-propanoylpiperidin-4-yl)-N’-[4-(trifluoromethoxy)phenyl]urea (1770-TPPU): Another sEH inhibitor with a similar trifluoromethoxyphenyl group.
(S)-N-[3-fluoro-4-(trifluoromethoxy)phenyl]-N’-[1-(2-methylbutanoyl)piperidin-4-yl]urea (EC5026): A potent sEH inhibitor with enhanced activity.
Uniqueness
4-[4-(trifluoromethoxy)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its trifluoromethoxy group enhances lipophilicity and metabolic stability, making it a valuable compound in drug design and materials science .
Biological Activity
The compound 4-[4-(trifluoromethoxy)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one (CAS Number: 155431-35-9) is a derivative of the triazole family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C₉H₆F₃N₃O₂ |
| Molecular Weight | 245.16 g/mol |
| CAS Number | 155431-35-9 |
| MDL Number | MFCD04125794 |
The presence of the trifluoromethoxy group is significant as it can influence the compound's reactivity and biological interactions.
Antimicrobial Activity
Research has indicated that triazole derivatives exhibit various antimicrobial properties. A study on substituted 1,2,4-triazole compounds highlighted their effectiveness against different microbial strains. Specifically, derivatives similar to This compound have shown promising antifungal activity against Candida species and other pathogens .
Antioxidant Properties
Triazole compounds are known for their antioxidant capabilities. The structural configuration of This compound may contribute to its ability to scavenge free radicals, thus protecting cells from oxidative stress .
Enzyme Inhibition
Recent studies have explored the inhibition of key enzymes by triazole derivatives. For instance, compounds with similar structures have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), both of which are critical in neurodegenerative diseases like Alzheimer's . The incorporation of electron-withdrawing groups like trifluoromethoxy can enhance inhibitory potency.
Herbicidal Activity
The compound has also been investigated for its herbicidal properties. It was found that certain triazole derivatives can act as effective inhibitors of phytoene desaturase (PDS), an enzyme involved in carotenoid biosynthesis in plants. This activity suggests potential applications in agricultural chemistry as a herbicide .
Study 1: Antimicrobial Efficacy
In a controlled study involving various triazole derivatives, This compound was tested against several fungal strains. The results indicated a significant reduction in fungal growth at concentrations as low as 50 µg/mL, showcasing its potential as an antifungal agent .
Study 2: Enzyme Inhibition Mechanism
A molecular docking study revealed that the compound binds effectively to the active site of AChE, with binding energies comparable to known inhibitors. This suggests that the trifluoromethoxy group enhances interaction with the enzyme's binding pocket .
Study 3: Herbicidal Activity Assessment
Field trials demonstrated that formulations containing This compound exhibited superior herbicidal activity against a range of common weeds compared to traditional herbicides. The compound showed effective control at application rates between 375–750 g/ha .
Q & A
Q. What are the standard synthetic protocols for 4-[4-(trifluoromethoxy)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one?
A common approach involves refluxing substituted benzaldehyde derivatives with triazole precursors in ethanol under acidic conditions. For example, a general method includes dissolving 0.001 mol of a triazole derivative in absolute ethanol with glacial acetic acid, followed by reaction with a substituted benzaldehyde under reflux for 4 hours. Post-reaction, solvent evaporation under reduced pressure and filtration yield the crude product . Optimization may require adjusting molar ratios or reaction time.
Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?
Single-crystal X-ray diffraction (SC-XRD) is critical for resolving bond lengths, angles, and supramolecular interactions (e.g., mean σ(C–C) = 0.005 Å, R factor = 0.050) . Complementary techniques include H/C NMR for confirming proton environments and IR spectroscopy for functional group analysis (e.g., triazolone C=O stretching at ~1700 cm) .
Q. How should researchers design stability studies for this compound under varying conditions?
Assess stability by monitoring degradation under controlled pH (e.g., buffers from pH 2–12), temperature (25–60°C), and light exposure. Use HPLC or LC-MS to quantify decomposition products. For crystalline forms, SC-XRD can detect phase transitions or hydrate formation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
Systematic optimization involves:
- Solvent screening : Polar aprotic solvents (e.g., DMF) may enhance nucleophilic substitution for trifluoromethoxy group incorporation.
- Catalyst selection : Acidic (e.g., HSO) or basic (e.g., KCO) catalysts can influence cyclization efficiency.
- Temperature gradients : Stepwise heating (e.g., 60°C → 100°C) minimizes side reactions.
Validate purity via melting point analysis and TLC/HPLC .
Q. How to resolve contradictions in reported biological activity data?
Discrepancies often arise from impurities or assay variability. Mitigate by:
- Purity validation : Use HPLC (>95% purity) and elemental analysis.
- Standardized bioassays : Replicate experiments under identical conditions (e.g., cell lines, incubation time).
- Structural confirmation : SC-XRD ensures the correct tautomeric form (e.g., 2,4-dihydro vs. 1,4-dihydro isomers) .
Q. What strategies enable structural modification to enhance pharmacological properties?
Modify the triazolone core or substituents to improve bioavailability:
- Electron-withdrawing groups : Introduce halogens (e.g., Cl, F) at the phenyl ring to enhance metabolic stability.
- Polar side chains : Add hydroxyphenyl or methoxy groups to improve solubility (see analogues in ) .
Evaluate SAR using in silico docking (e.g., binding to cytochrome P450) paired with in vitro enzyme inhibition assays.
Q. How to design robust experiments for assessing antioxidant or antimicrobial activity?
Adopt split-plot designs with:
- Replicates : Four replicates per condition to account for biological variability.
- Controls : Include positive (e.g., ascorbic acid for antioxidant assays) and negative (solvent-only) controls.
- Dose-response curves : Test 5–7 concentrations (1–100 µM) to calculate IC/MIC values. Statistical analysis (ANOVA) identifies significant differences .
Q. What role does the trifluoromethoxy group play in electronic and steric effects?
The trifluoromethoxy group (-OCF) exerts strong electron-withdrawing effects, polarizing the triazolone ring and influencing:
- Reactivity : Enhanced electrophilicity at the C5 position for nucleophilic attacks.
- Crystal packing : Fluorine atoms participate in C–F···H hydrogen bonds, affecting solubility (see SC-XRD data in ) .
Q. Methodological Notes
- Synthesis : Prioritize anhydrous conditions to prevent hydrolysis of the trifluoromethoxy group .
- Characterization : Combine SC-XRD with DFT calculations to validate electronic structures .
- Bioactivity : Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing) to ensure reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
